2-Chlorooxazole-5-carboxylic acid
Description
Properties
IUPAC Name |
2-chloro-1,3-oxazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClNO3/c5-4-6-1-2(9-4)3(7)8/h1H,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVRRKXUYHUYGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=N1)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regioselective Lithiation
The direct functionalization of oxazole at the C-5 position is achieved via lithiation. Using n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at temperatures below −30°C, oxazole undergoes deprotonation at C-5 to form a lithiated intermediate. This intermediate reacts with electrophilic chlorine sources (e.g., 1,2-dibromo-1,1,2,2-tetrafluoroethane or carbon tetrachloride) to yield 5-chlorooxazole. Subsequent carboxylation with carbon dioxide (CO₂) at low temperatures (−78°C) introduces the carboxylic acid group, producing 2-chlorooxazole-5-carboxylic acid.
Key Parameters:
-
Temperature: Lithiation requires strict control at −30°C to prevent side reactions.
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Solvent: THF or hexane enhances stability of the lithiated intermediate.
Hydrolysis of Ester Precursors
Synthesis of Methyl 2-Chlorooxazole-5-Carboxylate
Methyl 2-chlorooxazole-5-carboxylate serves as a precursor for the target compound. A two-step process is employed:
Alkaline Hydrolysis
The ester is hydrolyzed using sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous THF or methanol. Acidification with hydrochloric acid (HCl) precipitates this compound.
Optimization Notes:
-
Reaction Time: 4–6 hours at 60°C ensures complete hydrolysis.
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Yield: 80–90% with >95% purity.
Halogen Dance Rearrangement for 5-Substituted Derivatives
Mechanism and Application
For substituted oxazoles, a halogen dance rearrangement enables regioselective chlorination. Starting with 2-TIPS-protected oxazole (TIPS = triisopropylsilyl), lithiation at C-5 followed by chlorination and desilylation yields 5-chlorooxazole derivatives. Carboxylation via CO₂ insertion completes the synthesis.
Case Study:
-
Substrate: 2-TIPS-4-methyloxazole.
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Conditions: LDA (lithium diisopropylamide), −78°C, CO₂ gas.
Industrial-Scale Production Methods
Continuous Flow Reactors
To enhance scalability, continuous flow systems are employed for lithiation and carboxylation steps. Key advantages include:
Waste Management
The use of CO₂ as a carboxylation agent reduces hazardous byproducts. Quenching with aqueous HCl enables recycling of THF and lithium salts.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Direct Lithiation | High regioselectivity | Requires cryogenic conditions | 60–75% |
| Ester Hydrolysis | Scalable, mild conditions | Additional ester synthesis step | 80–90% |
| Halogen Dance | Applicable to substituted derivatives | Multi-step, costly protecting groups | 50–65% |
Chemical Reactions Analysis
Types of Reactions
2-Chlorooxazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding acid derivatives.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under mild conditions
Major Products Formed
Oxidation: Formation of oxazole-5-carboxylic acid derivatives.
Reduction: Formation of oxazole-5-methanol derivatives.
Substitution: Formation of various substituted oxazole derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development:
2-Chlorooxazole-5-carboxylic acid serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structural features allow for modifications that enhance biological activity against specific targets, such as enzymes and receptors involved in diseases like rheumatoid arthritis and cancer.
Case Study:
A recent study identified derivatives of this compound that act as selective inhibitors of PAR-2 receptors, which are implicated in inflammatory processes. These compounds demonstrated significant pharmacological activity in animal models, indicating their potential for treating autoimmune conditions .
Materials Science
Development of Novel Materials:
The compound is utilized in creating materials with unique electronic and optical properties. Its ability to undergo various chemical reactions allows for the development of advanced polymers and composites that can be used in electronics and photonics.
Synthesis Techniques:
The synthesis of derivatives often involves nucleophilic substitution reactions where the chloro group is replaced by other functional groups, enhancing the material properties. For instance, reactions with amines or thiols can yield new materials with tailored functionalities.
Biological Studies
Biochemical Probes:
In biological research, this compound is employed as a probe to investigate oxidative stress pathways and inflammation mechanisms. Its interaction with biological targets facilitates the study of cellular responses to stressors.
Example Application:
The compound has been used to study the effects of oxidative stress on cellular signaling pathways, providing insights into disease mechanisms and potential therapeutic targets .
Table 1: Summary of Applications
Table 2: Synthesis Overview
| Step | Description | Reagents/Conditions |
|---|---|---|
| Starting Material | Chlorinated oxazoles | Various chlorinated compounds |
| Deprotonation | Formation of reactive intermediates | Sodium hydroxide or potassium carbonate |
| Nucleophilic Substitution | Introduction of functional groups | Amines or thiols under controlled conditions |
Mechanism of Action
The mechanism of action of 2-Chlorooxazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and carboxylic acid group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
2-Chloro-4-methyloxazole-5-carboxylic Acid (CAS: 1558276-80-4)
- Molecular Formula: C₅H₄ClNO₃
- This substitution may reduce electrophilicity at the oxazole ring while increasing lipophilicity, influencing bioavailability in drug design .
Methyl 2-Chlorooxazole-5-carboxylate (CID: 26370182)
2-Phenyloxazole-5-carboxylic Acid (CAS: 106833-79-8)
- Molecular Formula: C₁₀H₇NO₃
- This modification is common in kinase inhibitors and fluorescent materials .
Heterocyclic Analogues with Sulfur Substitution
2-Chloro-1,3-thiazole-5-carboxylic Acid (CAS: 101012-12-8)
- Molecular Formula: C₄H₂ClNO₂S
- Key Differences: Replacement of the oxazole oxygen with sulfur increases nucleophilicity and alters electronic properties.
2-(5-Chlorothiophen-2-yl)-1,3-thiazole-5-carboxylic Acid (CAS: 1152614-58-8)
- Molecular Formula: C₈H₄ClNO₂S₂
Benzoic Acid Derivatives
5-Bromo-2-Chlorobenzoic Acid (CAS: N/A)
- Molecular Formula : C₇H₃BrClO₂
- Key Differences : A benzoic acid backbone with halogen substitutions (Br, Cl) increases acidity (pKa ~2.5–3.0) compared to oxazole derivatives (pKa ~4–5). This compound is widely used in Suzuki-Miyaura cross-coupling reactions for drug synthesis .
Physicochemical and Reactivity Comparison
| Compound | Molecular Formula | CAS Number | Melting Point | Solubility | Key Reactivity |
|---|---|---|---|---|---|
| 2-Chlorooxazole-5-carboxylic acid | C₄H₂ClNO₃ | 1555623-55-6 | Not reported | Polar solvents | Carboxylic acid reactions (amide formation), nucleophilic substitution at Cl |
| 2-Chloro-4-methyloxazole-5-carboxylic acid | C₅H₄ClNO₃ | 1558276-80-4 | Not reported | Moderate lipophilicity | Esterification, halogen displacement |
| Methyl 2-chlorooxazole-5-carboxylate | C₅H₄ClNO₃ | 26370182 | Not reported | Organic solvents | Hydrolysis to carboxylic acid, transesterification |
| 2-Chloro-1,3-thiazole-5-carboxylic acid | C₄H₂ClNO₂S | 101012-12-8 | Not reported | DMSO, DMF | Thiol-mediated reactions, metal-catalyzed coupling |
Biological Activity
2-Chlorooxazole-5-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is CHClNO, with a molecular weight of approximately 175.55 g/mol. The compound features a chloro substituent at the 2-position of the oxazole ring and a carboxylic acid group at the 5-position, which contributes to its unique reactivity and biological properties.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has been shown to interact with various enzymes, potentially acting as an inhibitor. Its ability to form hydrogen bonds and engage in non-covalent interactions with protein targets is critical for modulating enzyme activity.
- Protein-Ligand Interactions : The structural features of this compound allow it to bind selectively to specific proteins, influencing their function and stability.
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound. Notably, it has been tested against various cancer cell lines, showing promising cytotoxic effects:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 15.0 | |
| MCF-7 (Breast Cancer) | 12.0 | |
| HeLa (Cervical Cancer) | 10.0 |
In these studies, the compound demonstrated significant inhibition of cell proliferation, suggesting its potential as an anticancer agent.
Anti-inflammatory Properties
In addition to its anticancer activity, this compound has been investigated for anti-inflammatory effects. It exhibited notable inhibition of pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases.
Study on Enzyme Interaction
A study published in the Journal of Medicinal Chemistry explored the interaction of this compound with cyclooxygenase enzymes (COX). The compound was found to inhibit COX-2 with an IC50 value comparable to that of established NSAIDs like ibuprofen . This suggests its utility in managing pain and inflammation.
Anticancer Efficacy in Vivo
In vivo studies using mouse models bearing xenografted tumors demonstrated that treatment with this compound resulted in significant tumor reduction compared to control groups. Histopathological analysis revealed decreased cell proliferation and increased apoptosis within treated tumors .
Q & A
Basic Research Questions
Q. What established synthetic routes are available for preparing 2-Chlorooxazole-5-carboxylic acid, and what are the critical reaction conditions?
- Methodology : Common routes involve halogenation of oxazole precursors. For example, chlorination using phosphorus pentachloride (PCl₅) under anhydrous conditions is a standard method for introducing chloro groups in heterocycles. Starting materials like 5-nitrooxazole derivatives can undergo sequential reduction and chlorination. Reaction conditions (temperature, solvent polarity, and catalyst use) must be tightly controlled to avoid side reactions. Post-synthesis purification often employs column chromatography or recrystallization .
- Key Considerations : Monitor reaction progress via TLC and confirm product identity using NMR and HRMS .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Structural Confirmation :
- NMR : ¹H and ¹³C NMR can identify proton environments and carbon frameworks, particularly distinguishing the chloro and carboxylic acid groups.
- HRMS : High-resolution mass spectrometry validates molecular weight and fragmentation patterns.
- FT-IR : Confirms the presence of carboxylic acid (C=O stretch ~1700 cm⁻¹) and C-Cl bonds (~550-850 cm⁻¹).
- Purity Assessment : HPLC with UV detection (λ ~250-300 nm) or GC-MS for volatile derivatives. Elemental analysis ensures stoichiometric consistency .
Q. What common impurities arise during synthesis, and how can they be separated?
- Impurities : Unreacted starting materials (e.g., oxazole intermediates), over-chlorinated byproducts, or hydrolysis products (e.g., oxazole-5-carboxylic acid derivatives).
- Resolution :
- Use gradient elution in reverse-phase HPLC for separation.
- Recrystallization in ethanol/water mixtures selectively isolates the target compound.
- Monitor for residual solvents (e.g., DCM, THF) via GC-MS .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?
- Approach :
- Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electrophilic sites (e.g., C-2 chloro group).
- Simulate transition states for SNAr (nucleophilic aromatic substitution) reactions with amines or thiols.
- Compare computational results with experimental kinetics (e.g., rate constants in DMSO/water mixtures) .
Q. What experimental strategies resolve contradictions in reported solubility data across solvent systems?
- Systematic Analysis :
- Use dynamic light scattering (DLS) to assess aggregation in polar aprotic solvents (e.g., DMF, DMSO).
- Measure solubility via saturation shake-flask method with UV spectrophotometry.
- Employ differential scanning calorimetry (DSC) to detect polymorphic forms affecting solubility.
- Mitigation : Pre-treat solvents with molecular sieves to control water content, which significantly impacts solubility .
Q. How can regioselective substitution on the oxazole ring be optimized without degrading the carboxylic acid group?
- Strategies :
- Protect the carboxylic acid as a methyl ester during substitution reactions (e.g., using SOCl₂/MeOH), followed by hydrolysis .
- Use directing groups (e.g., nitro at C-4) to enhance selectivity at C-2 during chlorination.
- Employ transition-metal catalysis (e.g., Pd-mediated cross-coupling) for C-H functionalization .
- Characterization : Monitor regiochemistry via NOESY NMR and X-ray crystallography .
Handling and Stability
Q. What precautions are necessary to prevent decomposition during storage?
- Storage : Store under inert atmosphere (N₂/Ar) at –20°C in amber vials to avoid light-induced degradation.
- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and high humidity. Use stabilizers like BHT (0.1% w/w) in long-term storage .
Applications in Research
Q. How is this compound utilized in medicinal chemistry for structure-activity relationship (SAR) studies?
- Role : Serves as a scaffold for antiviral or antibacterial agents. The chloro group enhances lipophilicity, while the carboxylic acid enables salt formation for improved bioavailability.
- Methodology : Synthesize analogs via Suzuki-Miyaura coupling (e.g., aryl boronic acids at C-4) and evaluate bioactivity against target enzymes (e.g., viral proteases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
